molecular formula C12H18ClNO B594120 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride CAS No. 1081772-06-6

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride

Cat. No.: B594120
CAS No.: 1081772-06-6
M. Wt: 227.73 g/mol
InChI Key: XTCDQRBKOHSIMB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The emergence of 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride can be traced to the broader phenomenon of synthetic cathinone development that began accelerating in the mid-2000s. This compound was first reported in 2010 as a designer drug analogue of mephedrone, apparently produced in response to the banning of mephedrone following its widespread abuse in many countries in Europe and around the world. The development of this particular cathinone derivative reflects the systematic approach taken by clandestine chemists to create structural variants that might circumvent existing drug control legislation while maintaining similar pharmacological properties.

The compound's discovery within forensic contexts occurred through seizures by law enforcement agencies, with notable early identifications reported by Australian Customs Service. European monitoring systems documented its first appearance at the continental level through Hungarian authorities, who notified the European Monitoring Centre for Drugs and Drug Addiction in October 2010. Subsequently, the compound was identified across multiple European Union countries in a pattern that reflected the rapid dissemination characteristic of new psychoactive substances during this period.

The academic characterization of 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride followed its forensic identification, with comprehensive analytical studies appearing in peer-reviewed literature by 2012. These studies provided the foundational spectroscopic and chromatographic data necessary for reliable identification and differentiation from structural analogues. The timing of these academic investigations demonstrates the responsive nature of analytical chemistry research to emerging forensic challenges posed by novel synthetic compounds.

Classification and Nomenclature

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride belongs to the chemical class of synthetic cathinones, which are beta-keto analogues of corresponding phenethylamines. The compound's systematic International Union of Pure and Applied Chemistry name fully describes its structural composition, indicating the presence of a propanone backbone with specific substitutions at defined positions. The Chemical Abstracts Service has assigned this compound the registry number 1081772-06-6 for the hydrochloride salt form, providing a definitive identifier for regulatory and research purposes.

Significance in Chemical Research

The research significance of 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride extends across multiple domains of chemical science, particularly in analytical chemistry and forensic toxicology. Comprehensive analytical characterization studies have employed gas chromatography-mass spectrometry, liquid chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and ultraviolet spectrophotometry to establish definitive identification protocols. These analytical investigations have revealed that while the compound exhibits similar infrared and ultraviolet profiles to related cathinones such as mephedrone and methcathinone, its gas chromatographic retention time provides unique identification characteristics.

Nuclear magnetic resonance studies have provided detailed structural confirmation through the assignment of carbon and hydrogen chemical shifts using both one-dimensional and two-dimensional techniques. The electron impact fragmentation pattern observed in mass spectrometry demonstrates consistency with fragmentation patterns of other cathinones while providing compound-specific diagnostic ions. Specifically, mass spectrometric analysis reveals a molecular ion peak and characteristic fragmentation that includes loss of the methylamino group and subsequent aromatic rearrangements.

Table 2: Analytical Characterization Data

Analytical Technique Key Findings Reference
Gas Chromatography Retention time: 11.65 minutes (VF-5MS column)
Mass Spectrometry Molecular ion m/z 191, base peak varies by substitution pattern
Infrared Spectroscopy Similar profile to mephedrone and methcathinone
UV Spectrophotometry Similar profile to related cathinones
NMR Spectroscopy Complete assignment of ¹H and ¹³C chemical shifts

The compound serves as a valuable reference standard for structure-activity relationship studies within the cathinone family, contributing to understanding how specific structural modifications affect chemical and physical properties. Research applications focus particularly on investigating how the 3,4-dimethyl substitution pattern influences molecular interactions compared to other positional isomers. The availability of comprehensive analytical data for this compound supports its use in analytical method development and validation studies for forensic laboratories worldwide.

Comparative studies with structurally similar compounds have demonstrated the importance of this particular substitution pattern in analytical differentiation protocols. The synthesis and characterization of multiple dimethylmethcathinone isomers have enabled forensic scientists to develop robust identification methods that can reliably distinguish between closely related structures that might otherwise be confused in routine analytical workflows.

Regulatory Framework and Classification

The regulatory classification of 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride varies significantly across international jurisdictions, reflecting different approaches to controlling novel psychoactive substances. In the United States, the compound is considered a Schedule I controlled substance as a positional isomer of 4-Methylethcathinone, bringing it under the purview of the Controlled Substances Act. This classification places it in the most restrictive category of controlled substances, indicating high potential for abuse and no currently accepted medical use.

European regulatory responses have been similarly restrictive, with the Czech Republic implementing a specific ban on the compound. The substance has been banned in the Czech Republic as part of broader efforts to control synthetic cathinones and related designer drugs. China implemented controls as of October 2015, designating the compound as a controlled substance under Chinese drug control legislation. These regulatory actions reflect coordinated international efforts to address the challenges posed by rapidly emerging synthetic drug variants.

Table 3: International Regulatory Status

Country/Region Legal Status Implementation Date Reference
United States Schedule I Controlled Substance Not specified
Czech Republic Banned Not specified
China Controlled Substance October 2015
Poland Not controlled as narcotic, but regulated as substitute drug Not specified

The European Monitoring Centre for Drugs and Drug Addiction notification system has tracked the emergence of this compound across multiple European Union member states since 2010. The compound was first reported at the European level by Hungarian authorities in October 2010, followed by identifications in Croatia, Bulgaria, Norway, Sweden, Czech Republic, Germany, Poland, and Slovenia through 2014. This pattern of geographic spread demonstrates the transnational nature of new psychoactive substance distribution networks and the challenges faced by regulatory authorities in responding to rapidly emerging compounds.

In Poland, while the substance is not controlled as a narcotic drug or psychotropic substance under the main drug law, it falls under regulation as a substitute drug, with manufacturing and trade prohibition carrying significant financial penalties ranging from approximately 4,600 to 230,000 euros. This regulatory approach demonstrates alternative control mechanisms that some jurisdictions have implemented to address novel psychoactive substances that may not fit traditional drug scheduling frameworks.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCDQRBKOHSIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342931
Record name 3,4-Dimethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081772-06-6
Record name 3,4-Dimethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the in situ-generated methylamine on the carbonyl carbon of 3,4-dimethylacetophenone, followed by dehydration to form the β-aminoketone intermediate. Acidic conditions (e.g., HCl in ethanol) protonate the carbonyl oxygen, enhancing electrophilicity. Paraformaldehyde serves as the formaldehyde source, requiring careful temperature control to prevent premature decomposition.

Typical molar ratios observed in literature:

  • Ketone : Paraformaldehyde : Methylamine HCl = 1 : 1.2 : 1 (optimal)

  • Excess methylamine (up to 1.3 eq.) improves yields by compensating for volatility losses.

Standard Protocol and Yield Optimization

A representative procedure adapted from involves:

  • Charging a 500 mL round-bottom flask with:

    • 3,4-dimethylacetophenone (60 g, 0.5 mol)

    • Methylamine hydrochloride (52.7 g, 0.65 mol)

    • Paraformaldehyde (19.8 g, 0.22 mol)

  • Adding 80 mL ethanol containing 1 mL concentrated HCl

  • Refluxing at 78–82°C for 2 hours

  • Cooling, filtering, and precipitating with 400 mL acetone

  • Isolating crystals (72–77 g, 68–72% yield) after drying at 40–50°C

Critical Parameters:

  • Solvent System: Ethanol enables homogeneous mixing while stabilizing ionic intermediates.

  • Temperature: Exothermic reactions during formaldehyde release require controlled heating to prevent side reactions (e.g., over-alkylation).

  • Purification: Acetone-induced crystallization provides >95% purity without chromatography.

Alternative Synthetic Routes

Reductive Amination

A metal-free approach reported in utilizes MnO₂-mediated oxidation of propargyl alcohols followed by reductive amination:

  • Propargyl Alcohol Synthesis:

    • 3,4-Dimethylphenylacetylene + formaldehyde → 3-(3,4-dimethylphenyl)prop-2-yn-1-ol (86% yield)

  • Oxidation to Ynone:

    • MnO₂ (10 eq.) in dichloromethane → 3-(3,4-dimethylphenyl)propynone (89% yield)

  • Methylamine Coupling:

    • NaBH₄/MeOH system effects reductive amination (74–88% yield)

Advantages:

  • Avoids harsh acidic conditions

  • Enables stereoselective synthesis via chiral catalysts

Limitations:

  • Multi-step process (overall yield: 63–68%)

  • Requires chromatographic purification

Optimization Strategies

Solvent Effects

Comparative studies from and reveal solvent impacts on yield:

SolventReaction Time (h)Yield (%)Purity (%)
Ethanol27295
Methanol1.56892
DCM35588

Ethanol outperforms methanol and dichloromethane (DCM) due to better reagent solubility and stabilized transition states.

Acid Catalysis

HCl concentration critically influences reaction kinetics:

  • 0.5 M HCl: 65% conversion in 2 h

  • 1.0 M HCl: 72% conversion in 2 h

  • 2.0 M HCl: 71% conversion (increased side products)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45–7.41 (m, 1H, aromatic)

  • δ 7.28–7.25 (m, 2H, aromatic)

  • δ 3.31 (t, J = 7.3 Hz, 2H, CH₂N)

  • δ 2.97 (t, J = 7.2 Hz, 2H, COCH₂)

  • δ 2.44 (s, 6H, N(CH₃)₂)

  • δ 2.22 (s, 6H, Ar-CH₃)

Melting Point: 138–141°C (lit. 139–142°C)

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O:MeCN):

  • Retention time: 8.2 min

  • Purity: 98.4% (area normalization)

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Systems: Reduce batch-to-batch variability

  • In-line Analytics: FTIR monitoring of carbonyl intermediates

Waste Management

  • Ethanol Recovery: 85% solvent recycled via distillation

  • MnO₂ Byproducts: Filtration yields reusable manganese oxides

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylmethcathinone (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

3,4-Dimethylmethcathinone (hydrochloride) exerts its effects by acting as a monoamine transporter substrate. It potently inhibits the reuptake of norepinephrine and serotonin, and to a lesser extent, dopamine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound displays high affinity for 5-HT2 and adrenergic receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

4-Methylmethcathinone (4-MMC, Mephedrone)

  • Structure: 1-(4-Methylphenyl)-2-(methylamino)propan-1-one hydrochloride.
  • Key Differences: The phenyl ring in 4-MMC has a single methyl group at the para position, whereas 3,4-DMMC features dimethyl groups at meta and para positions . However, steric hindrance from the 3,4-dimethyl substitution may reduce receptor affinity .
  • Research Findings: 4-MMC is well-documented for its potent serotonin and dopamine reuptake inhibition, leading to pronounced stimulant and entactogenic effects. In contrast, 3,4-DMMC’s effects are less characterized but hypothesized to exhibit weaker serotonergic activity due to steric effects .

3,4-Dimethylethcathinone Hydrochloride (3,4-DMEC)

  • Structure: 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one hydrochloride.
  • Key Differences: The amino group in 3,4-DMEC is ethyl-substituted instead of methyl (as in 3,4-DMMC) . Pharmacological Impact: Ethyl substitution may prolong metabolic half-life and increase affinity for norepinephrine transporters (NET) compared to methylamino derivatives .

4-Fluoromethcathinone (4-FMC, Flephedrone)

  • Structure: 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride.
  • Key Differences: A fluorine atom replaces the para-methyl group in 4-MMC, while 3,4-DMMC retains methyl groups at meta and para positions . Pharmacological Impact: Fluorine’s electronegativity enhances binding to monoamine transporters, increasing potency. However, 3,4-DMMC’s dimethyl groups may reduce polarity, altering distribution kinetics .

Physicochemical Properties

Property 3,4-DMMC HCl 4-MMC HCl 3,4-DMEC HCl 4-FMC HCl
Molecular Weight (g/mol) 227.73 215.71 241.76 217.67
Phenyl Substituents 3,4-dimethyl 4-methyl 3,4-dimethyl 4-fluoro
Amino Group Methyl Methyl Ethyl Methyl
Solubility Water-soluble Water-soluble Water-soluble Water-soluble
λmax (UV) Not reported 234, 280, 318 nm Not reported Not reported

Data compiled from .

Pharmacological and Regulatory Differences

  • Receptor Affinity: 3,4-DMMC’s dimethylphenyl group may reduce affinity for serotonin transporters (SERT) compared to 4-MMC, shifting its activity toward dopamine and norepinephrine systems . Ethyl-substituted analogues (e.g., 3,4-DMEC) show prolonged duration of action due to slower metabolism .
  • Toxicity :
    • 4-MMC is associated with severe neurotoxicity and cardiotoxicity, while 3,4-DMMC’s safety profile remains unstudied .
  • Regulatory Status: 4-MMC and 4-FMC are controlled under Schedule B in the UK’s Misuse of Drugs Act .

Biological Activity

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride, commonly known as 3,4-Dimethylmethcathinone (or 3,4-DMMC ), is a synthetic compound belonging to the beta-keto phenethylamine class. It has garnered attention due to its stimulant properties and potential effects on the central nervous system (CNS). This article reviews its biological activity, mechanisms of action, and related research findings.

  • Molecular Formula : C₁₂H₁₈ClNO
  • Molecular Weight : 227.73 g/mol
  • CAS Number : 1081772-06-6

The compound features a dimethyl-substituted phenyl group and a methylamino group attached to a propanone backbone, which contributes to its unique chemical reactivity and biological activity .

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride primarily exerts its biological effects through the inhibition of monoamine transporters, particularly the dopamine (DAT) and norepinephrine transporters (NET). This inhibition leads to increased levels of dopamine and norepinephrine in the synaptic cleft, mimicking the effects of traditional stimulants like amphetamines .

Key Actions:

  • Dopamine Transporter Inhibition : Enhances dopaminergic signaling.
  • Norepinephrine Transporter Inhibition : Increases norepinephrine availability.
  • Stimulant Effects : Produces increased alertness, euphoria, and energy.

Biological Activity Studies

Research indicates that 3,4-DMMC exhibits significant stimulant properties. Below are summarized findings from various studies:

Study FocusFindings
Neurotransmitter Interaction3,4-DMMC interacts with DAT and NET, leading to increased neurotransmitter levels .
Behavioral EffectsAnimal studies show increased locomotor activity consistent with stimulant effects .
Toxicological ProfilePotential for toxicity observed; controlled laboratory conditions recommended for handling .

Case Studies

Several case studies have documented the effects of 3,4-DMMC in human subjects and animal models:

  • Human Case Reports : Instances of recreational use have been reported, highlighting both stimulant effects and adverse reactions such as anxiety and tachycardia.
  • Animal Studies : Research involving rodents demonstrated dose-dependent increases in locomotion and stereotypical behaviors typical of stimulant drugs.

Comparative Analysis with Related Compounds

To understand the unique biological activity of 3,4-DMMC, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
MethcathinoneC₁₁H₁₅NOParent compound; less substituted phenyl ring.
MephedroneC₁₂H₁₅NOAdditional methyl group on phenyl; more potent stimulant.
3-MMCC₁₂H₁₇NOSimilar structure; often used recreationally.
4-MMCC₁₂H₁₇NOVariation with para-methyl substitution; different pharmacological profile.

The unique structural features of 3,4-DMMC may enhance its potency and selectivity for various neurotransmitter receptors compared to these similar compounds .

Q & A

Q. What are the recommended synthesis pathways for 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride?

Methodological Answer: The compound can be synthesized via condensation reactions followed by reduction. For example, a ketone intermediate (e.g., 1-(3,4-dimethylphenyl)propan-1-one) may undergo reductive amination using methylamine in the presence of a reducing agent like sodium cyanoborohydride. Solvent selection (e.g., ethanol or methanol) and pH control are critical to optimize imine formation and subsequent reduction . Safety protocols for handling methylamine (e.g., use of fume hoods, respiratory protection) should align with laboratory standards outlined in safety data sheets .

Q. What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the aromatic substitution pattern (3,4-dimethyl groups) and the methylamino-propanone backbone. Aromatic protons typically appear as multiplets in δ 6.5–7.5 ppm, while methyl groups resonate near δ 2.2–2.5 ppm .
  • IR Spectroscopy : Key peaks include C=O stretching (~1700 cm1^{-1}) and N–H bending (~1600 cm1^{-1}) .
  • UV/Vis : λmax values (e.g., ~230–350 nm) help identify conjugated systems, though exact wavelengths depend on substituent effects .

Q. What safety protocols are critical during experimental handling?

Methodological Answer:

  • Use respiratory protection (one-way valve masks) and nitrile gloves to avoid inhalation or skin contact .
  • Store at room temperature in airtight containers, away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) may enhance imine intermediate stability compared to ethanol .
  • Catalysts : Palladium or nickel catalysts under hydrogenation conditions can improve reductive amination efficiency .
  • Temperature Control : Lower temperatures (0–5°C) during imine formation reduce side reactions, while gradual warming ensures complete reduction .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. IR)?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate using High-Resolution Mass Spectrometry (HRMS) to confirm molecular mass and X-ray crystallography (if crystalline) for absolute configuration .
  • Computational Modeling : Density Functional Theory (DFT) simulations can predict NMR/IR spectra and identify discrepancies caused by tautomerism or solvation effects .

Q. What environmental factors influence the compound’s stability during storage?

Methodological Answer:

  • Light Sensitivity : UV exposure degrades the methylamino group; store in amber glass under inert gas (argon) .
  • Humidity Control : Hydrolysis of the ketone group is minimized by maintaining relative humidity <30% .
  • Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways (e.g., oxidation to nitro derivatives) .

Q. What strategies are effective for impurity profiling in batch synthesis?

Methodological Answer:

  • HPLC-PDA/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. MS detection identifies byproducts like N-oxide derivatives .
  • Limit Tests : Compare impurity peaks against pharmacopeial standards (e.g., EP or USP monographs) for quantification .

Q. How can receptor-binding studies be designed to elucidate pharmacological activity?

Methodological Answer:

  • Radioligand Displacement Assays : Use 3^3H-labeled analogues to measure affinity for monoamine transporters (e.g., SERT, DAT) .
  • Docking Simulations : Molecular docking into crystal structures of target receptors (e.g., 5-HT2A) identifies key interactions (e.g., hydrogen bonding with the carbonyl group) .

Q. What analytical methods quantify degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (80°C), acid (0.1M HCl), and peroxide (3% H2O2) to simulate degradation. Monitor via LC-MS to identify products like demethylated analogs or hydroxylated derivatives .

Q. How does stereochemistry impact the compound’s biological activity?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak® columns to resolve enantiomers. Pharmacological assays (e.g., cAMP accumulation in transfected cells) can reveal stereospecific activity at adrenergic receptors .

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